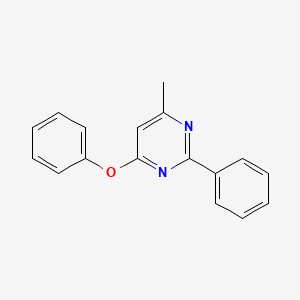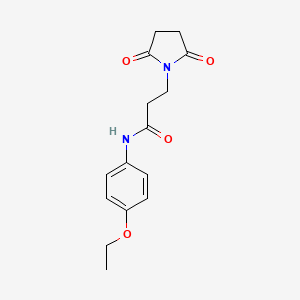![molecular formula C16H19N3O4 B5693995 1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)
1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine, commonly known as MNFP, is a synthetic compound that belongs to the family of piperazine derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The chemical structure of MNFP consists of a piperazine ring attached to a furan ring and a methoxyphenyl group, which makes it a potential candidate for drug development.
Mechanism of Action
The exact mechanism of action of MNFP is not fully understood. However, it is believed to exert its biological activity by modulating various signaling pathways involved in inflammation, tumor growth, and microbial infection. MNFP has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. MNFP has also been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
MNFP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. MNFP has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. Additionally, MNFP has been shown to inhibit the growth of bacterial and fungal pathogens by disrupting their cell membrane integrity.
Advantages and Limitations for Lab Experiments
MNFP has several advantages as a potential drug candidate. It exhibits potent biological activity against a wide range of targets, making it a potential candidate for the treatment of various diseases. MNFP is also relatively easy to synthesize, making it a cost-effective option for drug development. However, MNFP has some limitations as well. It is a relatively new compound, and its safety profile has not been fully established. Additionally, MNFP may exhibit off-target effects, which could limit its use as a therapeutic agent.
Future Directions
There are several future directions for research on MNFP. One potential area of research is the development of MNFP-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of MNFP-based drugs for the treatment of cancer. MNFP has been shown to exhibit potent antitumor activity, and further research could lead to the development of more effective cancer treatments. Additionally, MNFP could be used as a lead compound for the development of new antimicrobial agents. Further research is needed to fully understand the mechanism of action of MNFP and its potential applications in medicine.
Synthesis Methods
The synthesis of MNFP involves the reaction of 2-methoxyphenylpiperazine with 5-nitro-2-furaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, which results in the formation of MNFP as a yellow crystalline solid. The yield of MNFP can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and catalyst concentration.
Scientific Research Applications
MNFP has been extensively studied for its potential use in various biomedical applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. MNFP has also been shown to possess antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, MNFP has been found to exhibit antimicrobial activity against a wide range of bacterial and fungal pathogens.
properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-22-15-5-3-2-4-14(15)18-10-8-17(9-11-18)12-13-6-7-16(23-13)19(20)21/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQVDBIICRZWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5693926.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5693932.png)

![N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5693934.png)
![2-methyl-3-[(3-nitrobenzyl)oxy]quinoxaline](/img/structure/B5693941.png)



![3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5693977.png)



![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)